molecular formula C16H17ClN4 B12427944 4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline

4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline

Cat. No.: B12427944
M. Wt: 300.78 g/mol
InChI Key: LDOAGHIKCDEJFM-UHFFFAOYSA-N
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Description

4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines This compound is characterized by the presence of a chloro group at the 4-position and a 4-methylpiperazin-1-yl group at the 7-position of the pyrrolo[1,2-a]quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 4-methylpiperazine in the presence of a suitable solvent such as ethanol. The reaction mixture is typically heated under reflux conditions for several hours to ensure complete conversion .

Another approach involves the aerobic oxidative carboamination of sp3 C–H bonds with 2-(1H-pyrrol-1-yl)anilines using copper or iron catalysts. This method utilizes simple and readily available starting materials and produces pyrrolo[1,2-a]quinoxalines in good to moderate yields .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of oxidized or reduced products.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Biological Research: The compound is used in biological studies to understand its effects on cellular processes and signaling pathways.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.

    Chemical Biology: The compound is used as a tool in chemical biology to probe the function of specific proteins and pathways.

Mechanism of Action

The mechanism of action of 4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain kinases and receptors, leading to the modulation of cellular signaling pathways. For example, it can inhibit the activity of FLT3 and CDK enzymes, which are involved in cell proliferation and survival . The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of anti-apoptotic proteins like Bcl-2 .

Comparison with Similar Compounds

4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with multiple molecular targets, making it a valuable compound for scientific research and pharmaceutical development.

Properties

Molecular Formula

C16H17ClN4

Molecular Weight

300.78 g/mol

IUPAC Name

4-chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline

InChI

InChI=1S/C16H17ClN4/c1-19-7-9-20(10-8-19)12-4-5-14-13(11-12)18-16(17)15-3-2-6-21(14)15/h2-6,11H,7-10H2,1H3

InChI Key

LDOAGHIKCDEJFM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N4C=CC=C4C(=N3)Cl

Origin of Product

United States

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